molecular formula C18H15NO4 B5504085 1'-(2-OXO-2-PHENYLETHYL)-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE

1'-(2-OXO-2-PHENYLETHYL)-1',2'-DIHYDROSPIRO[1,3-DIOXOLANE-2,3'-INDOL]-2'-ONE

Cat. No.: B5504085
M. Wt: 309.3 g/mol
InChI Key: SLOMPYYQQPCHNF-UHFFFAOYSA-N
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Description

This compound features a spirocyclic architecture combining a 1,3-dioxolane ring and a 1',2'-dihydroindol-2'-one moiety, with a 2-oxo-2-phenylethyl substituent at the 1' position (Fig. 1). The molecular formula is C₁₈H₁₅NO₃, derived from the parent spiroindole structure (C₁₀H₉NO₃, CAS 6714-68-7 ) modified by the addition of a phenylethyl ketone group. The spiro center at C3' creates structural rigidity, influencing its electronic and steric properties. Its synthesis likely involves alkylation or Michael addition to introduce the phenylethyl group, though direct evidence is absent in the provided materials.

Properties

IUPAC Name

1'-phenacylspiro[1,3-dioxolane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c20-16(13-6-2-1-3-7-13)12-19-15-9-5-4-8-14(15)18(17(19)21)22-10-11-23-18/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLOMPYYQQPCHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-(2-OXO-2-PHENYLETHYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole derivative, followed by the formation of the spirocyclic dioxolane ring. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity.

Chemical Reactions Analysis

1’-(2-OXO-2-PHENYLETHYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-(2-OXO-2-PHENYLETHYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1’-(2-OXO-2-PHENYLETHYL)-1’,2’-DIHYDROSPIRO[1,3-DIOXOLANE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core motifs (spirocycles, indole/isoindole backbones, or phenylethyl substituents) but differ in substituents, ring systems, or functional groups:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents/Modifications Molecular Formula CAS Number
1'-(2-Oxo-2-phenylethyl)-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indol]-2'-one Spiro[1,3-dioxolane-indole] 1'-(2-Oxo-2-phenylethyl) C₁₈H₁₅NO₃ Not provided
1',2'-Dihydrospiro[1,3-dioxolane-2,3'-indol]-2'-one (parent compound) Spiro[1,3-dioxolane-indole] Unsubstituted C₁₀H₉NO₃ 6714-68-7
6'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one Spiro[cyclopropane-indole] 6'-Bromo substituent C₁₀H₈BrNO 1598841-93-0
1,3-Dihydro-5-methoxy-1-(2-phenylethyl)-2H-indol-2-one Non-spiro indole 5-Methoxy, 1-(2-phenylethyl) C₁₇H₁₅NO₂ Not provided
1-(2-Oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde Pyrrole 2-Carbaldehyde, 1-(2-oxo-2-phenylethyl) C₁₃H₁₁NO₂ Not provided

Key Structural Differences

Spiro vs. Non-Spiro Systems: The target compound and its parent (CAS 6714-68-7) share a spiro[1,3-dioxolane-indole] core, which enhances conformational rigidity compared to non-spiro analogs like 1,3-dihydro-5-methoxy-1-(2-phenylethyl)-2H-indol-2-one . Spiro systems often exhibit distinct solubility and crystallinity due to reduced rotational freedom.

Functional Group Variations :

  • The 2-oxo-2-phenylethyl group in the target compound contrasts with the 5-methoxy substituent in and the bromo group in . Electron-withdrawing groups (e.g., oxo) may increase electrophilicity at the indole nitrogen, affecting nucleophilic addition pathways.
  • The pyrrole derivative lacks the indole lactam ring but retains the 2-oxo-2-phenylethyl motif, suggesting divergent synthetic applications (e.g., as a carbaldehyde building block).

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